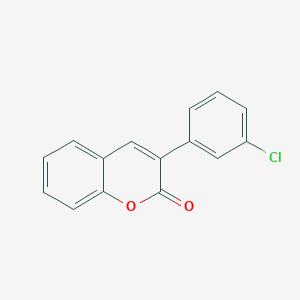
3-(3-Chlorophenyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Chlorophenyl)chromen-2-one” is a chemical compound that belongs to the class of coumarins . It is functionally related to a coumarin . The linear formula of this compound is C15H9O3Cl1 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a three-component reaction for the synthesis of novel 3-heteroaryl-coumarin utilizing acetylcoumarin synthon under ultrasonic irradiation was developed . Another method involves the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray analysis . The structure of 3-[4-(4’-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one was determined by X-ray analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde through Claisen–Schmidt condensation has been reported . Another study reported the reaction of 3-acetyl-2H-chromen-2-one with 4-Chloro benzaldehyde and 10 mL ethanol taken in a round bottom flask .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions:
- A study by Raj Kumar Ramagiri & R. R. Vedula (2014) explored the efficient synthesis of chromen-2-ones, including 3-(3-Chlorophenyl)chromen-2-one derivatives, using a one-pot, three-component synthesis method. This process involved the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, primary amines, and phenyl isothiocyanates.
- Another study by Matteo Alonzi et al. (2014) highlighted the use of polystyrene-supported catalysts in the Michael addition for the synthesis of Warfarin and its analogues, which involve chromen-2-one structures.
Crystallography and Molecular Structure:
- The crystal structure of a related compound, 2-(4-Chlorophenyl)chromen-4-one, was studied by Shailja Singh et al. (2011). This research focused on the synthetic flavonoid's molecular structure, highlighting the angles and interactions between the chromen-4-one skeleton and the chlorophenyl ring.
Antimicrobial and Biological Activities:
- Research by D. Ashok et al. (2016) involved the microwave-assisted synthesis of novel pyrano[2,3-f]chromen-4-ones, demonstrating significant antimicrobial activity against certain bacterial and fungal strains.
- A study by A. Al-ayed (2011) synthesized derivatives of chromen-2-one and evaluated their antibacterial and antioxidant activities, finding that certain derivatives showed significant activities.
Catalysis and Green Chemistry:
- G. Brahmachari & K. Nurjamal (2017) developed a catalyst-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, which are related to chromen-2-ones, emphasizing an eco-friendly and efficient synthesis method.
- The work of M. Salari et al. (2016) highlighted the use of choline hydroxide as a catalyst in the synthesis of chromen-4-ones, showcasing an efficient and environmentally friendly method.
Molecular Docking and Spectroscopy:
- The paper by R. M. Okasha et al. (2022) discussed the molecular docking and antimicrobial activity of a benzo[f]chromene derivative, demonstrating the potential of chromen-2-one structures in drug discovery.
Supramolecular Structures:
- A study by I. Padilla-Martínez et al. (2011) investigated the molecular and supramolecular structures of chromeno[4,3-c]pyrazol-4-one isomers, providing insights into the interactions and configurations of such molecules.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDNAKCEWMCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)
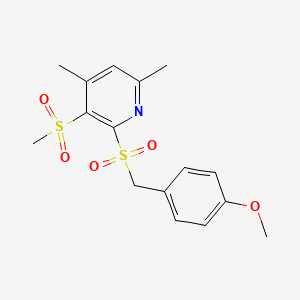
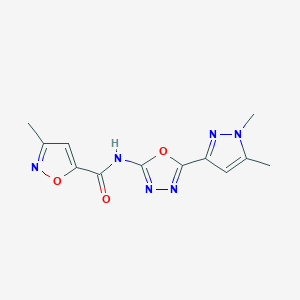
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)
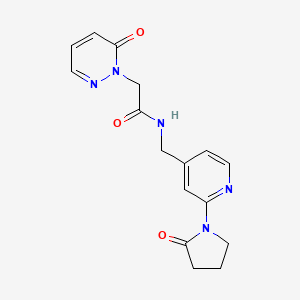
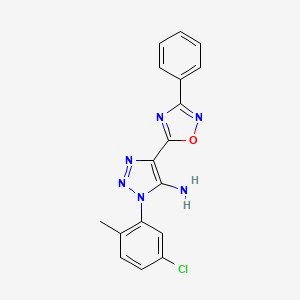
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2468981.png)
![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)
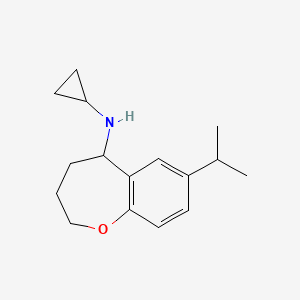
![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)
![2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2468989.png)
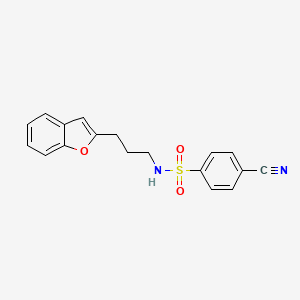
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468994.png)